molecular formula C3H3FN2S2 B068175 3-Fluoro-5-methylsulfanyl-1,2,4-thiadiazole CAS No. 181937-84-8

3-Fluoro-5-methylsulfanyl-1,2,4-thiadiazole

Cat. No. B068175
CAS RN: 181937-84-8
M. Wt: 150.2 g/mol
InChI Key: HHYHWQSLZRXNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-methylsulfanyl-1,2,4-thiadiazole is a heterocyclic compound and a member of the thiadiazole family. It is a sulfur-containing compound with a fluorine atom and a methyl group attached to the thiadiazole ring. The compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylsulfanyl-1,2,4-thiadiazole is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines. This leads to a decrease in the production of these cytokines, resulting in an anti-inflammatory effect.
Biochemical and physiological effects:
Studies have shown that 3-Fluoro-5-methylsulfanyl-1,2,4-thiadiazole has anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. The compound has also been found to reduce the expression of COX-2, an enzyme involved in inflammation.

Advantages and Limitations for Lab Experiments

3-Fluoro-5-methylsulfanyl-1,2,4-thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has a good yield. The compound is also stable under normal laboratory conditions. However, one limitation is that the compound has not been extensively studied, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 3-Fluoro-5-methylsulfanyl-1,2,4-thiadiazole. One potential direction is to investigate its potential as a treatment for inflammatory diseases. Another direction is to study its effects on other biological processes, such as its potential as an antifungal or antibacterial agent. Further research is needed to fully understand the compound's mechanism of action and potential applications in scientific research.

Synthesis Methods

The synthesis of 3-Fluoro-5-methylsulfanyl-1,2,4-thiadiazole can be achieved through various methods. One of the most common methods involves the reaction of 3-amino-5-fluorothiophene-2-sulfonamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction yields the desired product with a good yield.

Scientific Research Applications

3-Fluoro-5-methylsulfanyl-1,2,4-thiadiazole has potential applications in scientific research. The compound has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

181937-84-8

Product Name

3-Fluoro-5-methylsulfanyl-1,2,4-thiadiazole

Molecular Formula

C3H3FN2S2

Molecular Weight

150.2 g/mol

IUPAC Name

3-fluoro-5-methylsulfanyl-1,2,4-thiadiazole

InChI

InChI=1S/C3H3FN2S2/c1-7-3-5-2(4)6-8-3/h1H3

InChI Key

HHYHWQSLZRXNCZ-UHFFFAOYSA-N

SMILES

CSC1=NC(=NS1)F

Canonical SMILES

CSC1=NC(=NS1)F

synonyms

1,2,4-Thiadiazole,3-fluoro-5-(methylthio)-(9CI)

Origin of Product

United States

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